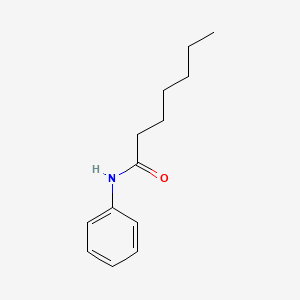

Heptanamide, N-phenyl-

Description

Contextualization within Amide Chemistry Research

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins and peptides. Consequently, the development of novel and efficient methods for amide bond formation is a central theme in synthetic chemistry research. N-phenylheptanamide serves as a classic example of a secondary amide, and its synthesis is often used to demonstrate or investigate new chemical reactions. alazharpharmacy.com

Research has explored various catalytic systems for the synthesis of amides, including N-phenylheptanamide and its analogs. These investigations aim to improve reaction yields, reduce the need for harsh conditions, and increase substrate scope. For instance, methods for forming the amide bond include the use of magnesium triflate as a catalyst in toluene, which has been shown to yield N-phenylheptanamide in high percentages. lookchem.com Other modern approaches documented in the literature include chromium-catalyzed activation of acyl C-O bonds and copper-catalyzed C-N bond formation. lookchem.com Furthermore, advancements such as visible light-induced, metal-free amide bond formation represent the ongoing push towards more sustainable and efficient synthetic protocols in amide chemistry. lookchem.com The study of N-phenylheptanamide's synthesis provides a practical context for evaluating the efficacy and applicability of these evolving methodologies.

Overview of N-phenylheptanamide as a Research Scaffold

In medicinal and synthetic chemistry, a "scaffold" refers to a core molecular structure upon which various functional groups can be systematically added or modified to create a library of related compounds. nih.govmdpi.com N-phenylheptanamide is utilized as such a scaffold due to its distinct structural components: the phenyl ring and the heptanoyl chain, which can be independently functionalized. This allows researchers to explore how different chemical modifications influence the molecule's properties and potential interactions with biological systems.

The versatility of the N-phenylheptanamide scaffold is demonstrated by the range of derivatives that have been synthesized in academic laboratories. These derivatives are often created to probe biological activities or to serve as building blocks in more complex syntheses. For example, modifications at the alpha-position of the amide or at the terminus of the heptanoyl chain can lead to compounds with novel functions. The synthesis of (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide through nickel-catalyzed cross-coupling reactions highlights a sophisticated method for introducing stereocenters and additional functional groups onto the basic scaffold. orgsyn.orgmit.edu

Other derivatives have been developed to investigate potential biological activities. The introduction of a hydroxamic acid moiety, as seen in related structures, is a common strategy in the design of enzyme inhibitors. nih.gov The creation of derivatives like N-hydroxy-7-oxo-7-phenylheptanamide points toward research into compounds with notable biological activities. smolecule.com The systematic modification of the N-phenylheptanamide scaffold allows for the exploration of structure-activity relationships, a fundamental concept in drug discovery and medicinal chemistry.

| Derivative Name | Research Context | Reference |

|---|---|---|

| (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide | Synthesized via nickel-catalyzed enantioselective Negishi cross-coupling to create chiral centers. | orgsyn.orgmit.edu |

| N-hydroxy-7-oxo-7-phenylheptanamide | Noted for exhibiting biological activity. | smolecule.com |

| Heptanamide (B1606996), N-phenyl-7-[(trifluoroacetyl)amino]- | Investigated as part of a screen for binders to a therapeutic target, showing an IC50 of ~100000 nM. | idrblab.net |

| 2-acetyl-2-isopropyl-N-phenylheptanamide | A synthesized derivative with multiple substitutions on the heptanoyl chain. | chemsynthesis.comchemsynthesis.com |

| N-phenyl-7-[(2,2,2-trichloroacetyl)amino]heptanamide | Synthesized for research purposes, available as a chemical intermediate. | lookchem.com |

Table of Compound Names

| Compound Name |

|---|

| (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide |

| 2-acetyl-2-isopropyl-N-phenylheptanamide |

| Aniline (B41778) |

| Heptanamide, N-phenyl- |

| Heptanamide, N-phenyl-7-[(trifluoroacetyl)amino]- |

| Heptananilide |

| Heptanoic acid |

| N-hydroxy-7-oxo-7-phenylheptanamide |

| N-phenyl heptanamide |

| N-phenyl-7-[(2,2,2-trichloroacetyl)amino]heptanamide |

| Magnesium triflate |

| Toluene |

Structure

3D Structure

Properties

CAS No. |

56051-98-0 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-phenylheptanamide |

InChI |

InChI=1S/C13H19NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15) |

InChI Key |

CHQWLWFOYFRJDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylheptanamide and Its Derivatives

Classical Amidation Approaches

Traditional methods for forming the amide bond in N-phenylheptanamide typically involve the direct or assisted reaction between a carboxylic acid derivative and an amine.

Carboxylic Acid and Amine Condensation Strategies

The most fundamental approach to forming N-phenylheptanamide is the direct condensation of heptanoic acid and aniline (B41778). This reaction involves the formation of an amide bond with the elimination of a water molecule. libretexts.org However, the direct reaction is often challenging because the acidic carboxylic acid and the basic amine tend to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the salt is typically heated to temperatures exceeding 100°C to drive off water and promote the formation of the amide. libretexts.org

This thermal condensation method, while straightforward, often requires harsh reaction conditions and can be inefficient, limiting its application where sensitive functional groups are present. Catalysis, employing agents from boron and group IV/V metals, has been explored to facilitate these reactions under milder conditions, thereby streamlining the synthesis. researchgate.net

Reagent-Assisted Coupling Reactions

To circumvent the high temperatures required for direct condensation, a variety of coupling reagents have been developed to activate the carboxylic acid. nih.gov These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine under milder conditions. libretexts.org

Common strategies involve converting the carboxylic acid in situ into a more reactive species like an acyl chloride, anhydride (B1165640), or an activated ester. nih.gov Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used for this purpose. In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by aniline to form N-phenylheptanamide, with dicyclohexylurea formed as a byproduct. libretexts.org To minimize side reactions and reduce racemization when using chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.com

Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). bachem.comhighfine.com These reagents have proven effective, even in challenging coupling scenarios, such as with sterically hindered substrates or N-methylated amino acids. bachem.com The development of reagents like COMU, which incorporates Oxyma Pure instead of the potentially explosive HOBt, represents an advancement toward safer laboratory practices. bachem.com

| Coupling Reagent Class | Examples | General Features |

|---|---|---|

| Carbodiimides | DCC, EDCI | Widely used, cost-effective; often used with additives like HOBt to suppress side reactions. libretexts.orgbachem.com |

| Phosphonium Salts | PyBOP, AOP | High coupling efficiency, but generates phosphine (B1218219) oxide byproducts. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very efficient, fast reaction rates, suitable for solid-phase synthesis. bachem.comhighfine.com |

Modern and Catalytic Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition metal catalysts to form C-N bonds, offering powerful alternatives to classical methods. These catalytic systems provide pathways that are often more efficient and tolerant of a wider range of functional groups.

Transition Metal-Catalyzed Amidation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of N-aryl amides. acs.org These methods typically involve the coupling of an amide with an aryl halide or its equivalent, facilitated by a metal catalyst.

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, is a premier method for constructing C-N bonds. acs.orgnih.gov In the context of synthesizing N-phenylheptanamide, this reaction would typically involve the coupling of heptanamide (B1606996) with an aryl halide, such as bromobenzene (B47551) or chlorobenzene, in the presence of a palladium catalyst and a suitable ligand. nih.gov

The judicious choice of ligand is critical for achieving high selectivity and avoiding competing side reactions, such as the diarylation of the primary amide. nih.gov This methodology has been successfully applied in a wide array of synthetic contexts, from the creation of complex natural products to the large-scale production of pharmaceuticals. nih.govnih.gov The versatility of palladium catalysis allows for the coupling of a broad range of substrates under relatively mild conditions. nih.govchemrxiv.org

| Component | Role in Reaction | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the catalyst and facilitates the reaction cycle. | Buchwald-type biaryl phosphines, Josiphos-type ferrocenyl phosphines. |

| Base | Activates the amide nucleophile. | NaOt-Bu, K3PO4, Cs2CO3 |

| Aryl Electrophile | Provides the phenyl group. | Bromobenzene, Chlorobenzene, Phenyl triflate. |

Copper-catalyzed N-arylation of amides, historically known as the Goldberg reaction, is another effective method for synthesizing N-phenylheptanamide. nih.gov This approach serves as a valuable alternative to palladium-catalyzed systems. Classic Goldberg protocols often required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov

Modern advancements have introduced the use of ligands, such as chelating diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline), which significantly improve the efficiency and mildness of the reaction. nih.gov These ligands facilitate the catalytic cycle, allowing the C-N bond-forming reaction to proceed at lower temperatures and with greater functional group tolerance. nih.govrsc.org The catalytic cycle is understood to involve a copper(I) amidate complex, which reacts with the aryl halide in the key C-N bond-forming step. nih.gov This method has been widely applied in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.gov

Nickel-Catalyzed Stereoconvergent Cross-Couplings

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds, a key step in the synthesis of N-phenylheptanamide. Stereoconvergent approaches, in particular, are valuable as they allow for the synthesis of a single stereoisomer from a racemic mixture of starting materials. nih.gov These reactions typically rely on a chiral catalyst to control the enantioselectivity of the product. nih.gov

The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of synthesizing N-phenylheptanamide derivatives, a racemic benzylic electrophile could be coupled with an organometallic nucleophile in the presence of a chiral nickel catalyst. For instance, a nickel/Pybox system has been shown to be effective in catalyzing regio- and enantioselective cross-couplings. core.ac.uk The choice of ligand is crucial for achieving high yields and stereoselectivity. nih.govnsf.gov While specific examples for N-phenylheptanamide are not prevalent, the principles established in nickel-catalyzed Suzuki-Miyaura and Negishi cross-couplings demonstrate the potential of this methodology. core.ac.uknsf.gov

Table 1: Ligand and Condition Effects in Nickel-Catalyzed Cross-Couplings

| Ligand | Solvent System | Desired Product Isomer | Reference |

|---|---|---|---|

| P(4-FC6H4)3 | THF/H2O | (Z)-isomer | nsf.gov |

| PCy3 | t-AmOH | (E)-isomer | nsf.gov |

Metal-Free Amidation Protocols

To circumvent issues associated with transition-metal catalysis, such as cost and toxicity, metal-free amidation protocols have been developed. These methods are often operationally simple and environmentally friendly. nih.govresearchgate.net One common strategy involves the direct amidation of unactivated esters with amines under basic conditions. rsc.org For example, the reaction of an appropriate heptanoic ester with aniline can be mediated by bases like sodium tert-butoxide (NaOtBu) under solvent-free conditions to yield N-phenylheptanamide. rsc.org

Another approach is the transamidation of a primary amide, activated by an N-Boc group, with an amine like aniline. nih.gov This reaction can proceed at room temperature using a base such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.govresearchgate.net These protocols exhibit a remarkably broad substrate scope and tolerate a wide range of functional groups that can be problematic in metal-catalyzed systems. nih.govresearchgate.net

Table 2: Comparison of Metal-Free Amidation Conditions

| Reactants | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Ester + Amine | NaOtBu | Solvent-free | Room Temp. | Sustainable, simple workup | rsc.org |

| N-Boc Amide + Amine | LiHMDS | Toluene | 23 °C | Broad scope, mild conditions | nih.govresearchgate.net |

Oxidative Amidation Strategies

Oxidative amidation provides a direct route to amides from precursors like aldehydes or alcohols, avoiding the need to pre-form a carboxylic acid. organic-chemistry.org These reactions involve the in situ generation of an activated species that is then trapped by an amine. nih.gov

One such strategy involves the use of an N-heterocyclic carbene (NHC) to catalyze the oxidative amidation of an aldehyde with an amine in the presence of an oxidant. ahmadullins.com For the synthesis of N-phenylheptanamide, heptanal (B48729) could be reacted with aniline using an NHC catalyst and an oxidant like 3,3',5,5'-tetra-tert-butyldiphenoquinone. ahmadullins.com Alternatively, metal-free approaches using hypervalent iodine species or oxoammonium salts can be employed. nih.govnih.govbohrium.com For instance, a commercially available oxoammonium salt, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, facilitates the oxidative amidation of aldehydes and alcohols under very mild conditions. nih.govbohrium.com Copper-catalyzed systems using tert-butyl hydroperoxide as the oxidant also offer a simple and practical method for this transformation. organic-chemistry.org

Click Chemistry Integrations for Derivatives

Click chemistry, characterized by its high efficiency, selectivity, and tolerance to various functional groups, is a powerful tool for creating complex molecular architectures. organic-chemistry.orgacgpubs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole linkage. organic-chemistry.orgnih.gov

To create derivatives of N-phenylheptanamide using this methodology, the parent molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. For example, starting with an azido-functionalized heptanoic acid or an azidoaniline, the corresponding N-phenylheptanamide derivative could be synthesized. This molecule can then be "clicked" with a variety of alkyne- or azide-containing partners, respectively, to generate a library of complex derivatives. nih.gov This approach is highly modular and allows for the rapid generation of diverse structures for applications in drug discovery and materials science. nih.govrsc.org The reaction is robust, often proceeding in benign solvents like water, and product isolation is typically straightforward. organic-chemistry.org

Asymmetric Synthesis and Stereocontrol

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing chiral molecules with specific biological activities. In the context of N-phenylheptanamide and its derivatives, asymmetric synthesis can be employed to introduce stereocenters in a controlled manner.

Organocatalysis offers a powerful method for achieving atroposelective N-acylation, which could be applied to synthesize N-N axially chiral derivatives. nih.govrsc.org For reactions involving the formation of stereocenters at an alpha- or beta-position to the amide, metal-catalyzed asymmetric reactions are often employed. As discussed, nickel-catalyzed cross-couplings using chiral ligands like Pybox can generate enantioenriched products from racemic starting materials. core.ac.uk Similarly, palladium-catalyzed asymmetric allylic alkylations, while not directly forming an amide bond, demonstrate the power of chiral catalysts in controlling stereochemistry in complex molecules. nih.gov The design and synthesis of chiral N,N'-dioxide ligands have also led to significant advancements, providing a tunable platform for a variety of asymmetric catalytic reactions. rsc.org The key to high stereoselectivity lies in the careful selection of the chiral catalyst or ligand, which creates a chiral environment that favors the formation of one enantiomer over the other. rsc.orgnih.gov

Functional Group Tolerances and Scope Extension

The compatibility of a synthetic method with various functional groups is crucial for its broad applicability and for the synthesis of complex molecules. frontiersin.org Metal-free amidation protocols generally exhibit excellent functional group tolerance. nih.govresearchgate.net For instance, reactions performed under mild, basic conditions are often compatible with sensitive groups such as esters, halides, and heterocycles, which might not be tolerated in some transition-metal-catalyzed processes. nih.govresearchgate.net

The scope of amidation reactions can be extended by carefully choosing the reaction conditions. For example, some metal-free systems allow for the use of extremely sterically hindered anilines and a wide spectrum of aliphatic amides without extensive optimization. nih.gov The evaluation of functional group compatibility through systematic studies helps in predicting the outcome of reactions with complex substrates. frontiersin.org For instance, studies have shown that functional groups like thiols, thioethers, imidazoles, and indoles can be tolerated in certain amide bond cleavage reactions, which provides insight into the robustness of the reverse amidation reaction. frontiersin.org This broad tolerance allows for the late-stage functionalization of complex molecules, a highly valuable strategy in medicinal chemistry and materials science. organic-chemistry.org

Mechanistic Investigations of N Phenylheptanamide Reactions

Elucidation of Amidation Reaction Mechanisms

The formation of the amide bond in N-phenylheptanamide is a cornerstone of its synthesis. Mechanistic studies have revealed that the amidation of esters, a common route to N-aryl amides, can proceed through different pathways, influenced by catalysts and reaction conditions.

While direct studies on N-phenylheptanamide are limited, research on related N-aryl amides suggests the involvement of concerted mechanisms in certain transformations, particularly intramolecular cyclization reactions. In a concerted mechanism, bond-forming and bond-breaking events occur simultaneously in a single transition state. For instance, the intramolecular cyclization of N-aryl amides can proceed through a concerted pathway to form heterocyclic structures like 3-amino oxindoles. This process avoids the use of transition metal catalysts and external oxidants.

Quantum mechanical studies on the amidation of activated esters to form N-aryl amides have indicated that a concerted pathway is often favored over a stepwise addition-elimination mechanism. acs.orgacs.org In this concerted model, the nucleophilic attack by the amine and the departure of the leaving group occur in a single step, often facilitated by a proton transfer within a cyclic transition state. acs.orgacs.org This is particularly relevant in reactions cocatalyzed by species like hydroxamic acid, which can play a crucial role in directing the proton transfer. acs.org

The table below summarizes key aspects of concerted mechanisms in reactions involving N-aryl amides.

| Feature | Description | Relevance to N-aryl amides |

| Transition State | A single, high-energy state where bonds are simultaneously formed and broken. | Characterized by a cyclic arrangement facilitating proton transfer during amidation or cyclization. acs.org |

| Kinetics | Typically follows second-order kinetics. | The rate is dependent on the concentration of both the N-aryl amide precursor and the nucleophile/catalyst. |

| Stereochemistry | Often proceeds with a high degree of stereospecificity. | Important in the synthesis of chiral products derived from N-aryl amides. |

| Catalysis | Can be facilitated by proton-transfer catalysts like hydroxamic acids. acs.org | Catalysts lower the energy of the concerted transition state. acs.org |

This table provides a generalized overview of concerted mechanisms relevant to the reactions of N-aryl amides.

In contrast to concerted pathways, many amidation reactions proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. Upon nucleophilic attack on the carbonyl carbon of a carboxylic acid derivative, a transient species with a tetrahedral geometry is formed. This intermediate is typically unstable and collapses to form the final amide product.

The stability and fate of these tetrahedral intermediates are of significant interest. In the context of reactions involving twisted lactams (cyclic amides), which can model the distorted amide bonds, remarkably stable tetrahedral intermediates have been isolated and characterized. nih.gov These studies provide insight into the transition between stable and unstable intermediates in nucleophilic additions to amides. nih.gov

Spectroscopic and computational techniques are crucial for identifying and characterizing these transient species. While direct spectroscopic observation of the tetrahedral intermediate in the synthesis of N-phenylheptanamide is challenging due to its short lifetime, computational studies on related systems have provided valuable information about its structure and energetics.

| Intermediate Type | Formation | Characterization Methods | Significance |

| Tetrahedral Intermediate | Nucleophilic addition to the carbonyl group of a carboxylic acid derivative. | Primarily computational (DFT calculations); spectroscopic observation in model systems (e.g., twisted lactams). nih.gov | Key species in stepwise amidation reactions; its stability influences the reaction rate and outcome. |

| Acyl-Azolium Intermediate | Reaction of an amide with an N-heterocyclic carbene (NHC) catalyst. | Inferred from kinetic studies and product analysis. | Involved in NHC-catalyzed atroposelective ring-opening of biaryl lactams. |

| Amidyl Radical | Generated from N-(arylsulfonyl)acrylamides through radical addition. acs.org | Trapping experiments, product analysis. | Can trigger cyclization/aryl migration/desulfonylation cascades. acs.org |

This table outlines key intermediates that may be involved in reactions of N-aryl amides, based on studies of related compounds.

Nucleophilic Addition Pathways

The carbonyl group of N-phenylheptanamide, while less electrophilic than that of ketones or aldehydes due to resonance stabilization, can still undergo nucleophilic addition, particularly with strong nucleophiles or under catalytic conditions. rsc.org These reactions are fundamental to the total synthesis of complex alkaloids where amides serve as stable precursors to multi-substituted amines. rsc.org

The primary challenge in nucleophilic addition to amides is the low electrophilicity of the carbonyl carbon. rsc.org However, the use of organometallic reagents can overcome this hurdle. The reaction typically proceeds through the formation of a tetrahedral intermediate, which can then be protonated or undergo further transformation.

Recent progress has highlighted nucleophilic additions to various types of amides, including tertiary and secondary amides, as a viable strategy in organic synthesis. rsc.org

C-H Activation and Functionalization Mechanisms

The direct functionalization of C-H bonds in N-phenylheptanamide represents an atom-economical approach to introduce new functional groups. The amide group can act as a directing group, facilitating the selective activation of ortho-C-H bonds on the phenyl ring. This process is typically catalyzed by transition metals such as palladium, rhodium, or iridium. mdpi.comresearchgate.net

The mechanism of C-H activation often involves the formation of a cyclometalated intermediate. Several pathways have been proposed, including:

Concerted Metalation-Deprotonation (CMD): This is a common mechanism for late transition metals in high oxidation states. youtube.comnih.gov It involves a single transition state where the metal coordinates to the directing group, and a C-H bond is cleaved with the assistance of an internal or external base. nih.gov

Oxidative Addition: This mechanism is more typical for transition metals in low oxidation states. The metal center inserts into the C-H bond, leading to an increase in its oxidation state.

Electrophilic Activation: In this pathway, a highly electrophilic metal catalyst interacts with the C-H bond, leading to its cleavage.

Kinetic and computational studies are essential for distinguishing between these mechanisms. For instance, DFT studies have been used to compare the Gibbs free energy of activation for different proposed transition states in palladium-catalyzed C-H functionalization. nih.gov

Reductive Transamidation Mechanisms

Transamidation, the exchange of the amine portion of an amide, is a challenging but valuable transformation. Reductive transamidation offers a pathway to achieve this, particularly for N-aryl amides. nih.gov In this process, a nitroarene can be used as the nitrogen source, which is reduced in situ to the corresponding amine.

Metal catalysts, such as those based on nickel or manganese, are often employed to facilitate this reaction. nih.govbohrium.com The proposed mechanism for metal-catalyzed transamidation of secondary amides involves several key steps:

Reaction of the starting amide with the metal precatalyst to form a metal-amidate complex.

Coordination of the incoming amine (generated from the reduction of the nitroarene) to the metal center.

Intramolecular nucleophilic attack of the coordinated amido ligand on the carbonyl of the amide, forming a metallacycle intermediate.

Isomerization and breakdown of the intermediate to release the product amide and regenerate the active catalyst. mdpi.com

This methodology has been successfully applied to N-aryl amides, demonstrating its potential for the synthesis of a diverse range of amide products. nih.gov

Spectroscopic Characterization Methods in N Phenylheptanamide Research

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that is particularly useful for determining the precise molecular weight of a compound. rsc.org For N-phenylheptanamide, ESI-HRMS would be used to confirm its molecular formula (C₁₃H₁₉NO). The technique provides a high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. In positive ion mode, the expected ion would be the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass would provide strong evidence for the successful synthesis and purity of N-phenylheptanamide.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of N-phenylheptanamide would exhibit characteristic absorption bands corresponding to its amide and hydrocarbon moieties.

A key feature would be the N-H stretching vibration, which typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives rise to a strong, sharp absorption band around 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the heptanoyl chain will be observed just below 3000 cm⁻¹. C-H bending vibrations for the alkyl chain will appear in the 1370-1470 cm⁻¹ region. The aromatic C=C stretching vibrations will produce peaks in the 1400-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium-Strong, Sharp |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | <3000 | Strong |

| C=O (Amide) | Stretch | 1650 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| Aliphatic C-H | Bend | 1370 - 1470 | Medium |

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are fundamental in the study of N-phenylheptanamide, enabling its separation from reaction mixtures and the assessment of its purity. These methods operate on the principle of differential partitioning of the compound between a stationary phase and a mobile phase. The choice of technique depends on the scale of the separation, the required resolution, and the physicochemical properties of N-phenylheptanamide and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of N-phenylheptanamide, offering high resolution and sensitivity. In the context of related N-phenyl amides, reversed-phase HPLC is a common approach. This technique utilizes a nonpolar stationary phase and a polar mobile phase. N-phenylheptanamide, being a moderately polar compound, interacts with the stationary phase, and its retention is modulated by the composition of the mobile phase.

A typical stationary phase for the analysis of N-phenyl amides is a C18-functionalized silica (B1680970) gel column. The separation of chiral N-phenyl amides has been successfully achieved using specialized chiral stationary phases. For instance, a CHIRALPAK AS-H column has been effectively used for the enantioselective analysis of a derivative of N-phenylheptanamide. The mobile phase often consists of a mixture of a nonpolar solvent like hexanes and a more polar alcohol such as isopropanol, which allows for the fine-tuning of the retention time and resolution of the compound.

Detailed research findings from the analysis of a structurally similar compound, (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide, provide a strong reference for the HPLC analysis of N-phenylheptanamide. The parameters used in such an analysis are summarized in the table below.

Table 1: HPLC Parameters for the Analysis of a N-phenylheptanamide derivative

| Parameter | Value |

|---|---|

| Instrument | Agilent 1100 Series HPLC |

| Column | CHIRALPAK AS-H (250 mm x 4.6 mm) |

| Mobile Phase | Hexanes/Isopropanol (97:3) |

| Flow Rate | 1.0 mL/min |

| Retention Time (Major Enantiomer) | 22.0 min |

| Retention Time (Minor Enantiomer) | 25.4 min |

This data is based on the analysis of (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide and serves as a representative method. tandfonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the analysis and purification of compounds like N-phenylheptanamide. This technique employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727). SFC offers advantages such as faster analysis times, reduced solvent consumption, and unique selectivity, particularly for chiral separations.

The enantiomeric separation of N-phenyl amide derivatives has been demonstrated effectively using SFC with chiral stationary phases. A CHIRALPAK AD-H column, for example, has been utilized for this purpose. The use of supercritical CO2 with a methanol modifier allows for rapid elution and excellent resolution of enantiomers. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase contribute to higher efficiency and speed compared to traditional liquid chromatography.

Research on a derivative of N-phenylheptanamide showcases the utility of SFC for chiral analysis. The specific conditions for such a separation are detailed in the following table.

Table 2: SFC Parameters for the Chiral Analysis of a N-phenylheptanamide derivative

| Parameter | Value |

|---|---|

| Instrument | Berger SFC MiniGram system |

| Column | CHIRALPAK AD-H (250 mm x 4.6 mm) |

| Mobile Phase | 15% Methanol in CO2 |

| Flow Rate | 3.0 mL/min |

| Retention Time (Major Enantiomer) | 2.39 min |

| Retention Time (Minor Enantiomer) | 2.57 min |

This data is based on the analysis of (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide and illustrates a typical SFC method. tandfonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and determining the purity of N-phenylheptanamide. It is an essential tool in the synthesis and preliminary analysis of this compound. TLC operates on the principle of adsorption chromatography, where the separation is based on the differential adsorption of the analyte onto the stationary phase.

For a compound like N-phenylheptanamide, the standard stationary phase is silica gel, a polar adsorbent. The mobile phase, or eluent, is typically a mixture of organic solvents of varying polarities. The choice of the mobile phase is critical for achieving good separation. For moderately polar compounds such as secondary amides, a common starting point for the mobile phase is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to optimize the separation, aiming for a retention factor (Rf) value that allows for clear resolution from other components in the mixture.

The progress of reactions to synthesize N-phenylheptanamide can be effectively monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The purity of a sample of N-phenylheptanamide can be initially assessed by the presence of a single spot on the TLC plate when developed with an appropriate solvent system.

Table 3: Representative TLC Systems for N-phenylheptanamide Analysis

| Stationary Phase | Mobile Phase (Eluent) | Expected Rf Range | Visualization Method |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.3 - 0.5 | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | 0.4 - 0.6 | UV light (254 nm) |

The expected Rf values are estimates based on the polarity of N-phenylheptanamide and general TLC principles for similar compounds.

Theoretical and Computational Studies on N Phenylheptanamide Systems

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule or small molecular clusters, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular interactions of larger systems over time.

For a molecule with a flexible heptyl chain like N-phenylheptanamide, numerous conformations are possible. Molecular dynamics (MD) simulations, which use classical mechanics to model the movements of atoms, can be used to explore the potential energy surface of the molecule and identify low-energy conformations. nih.govnih.govsemanticscholar.org Such simulations can provide insights into how the alkyl chain folds and interacts with the phenyl and amide groups.

MD simulations are also invaluable for studying the behavior of N-phenylheptanamide in different environments, such as in various solvents or in the presence of other molecules. These simulations can predict how the molecule will arrange itself at interfaces or within larger assemblies, which is crucial for understanding its macroscopic properties and potential applications in materials science. nih.govsemanticscholar.org

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them.

For N-phenylheptanamide, a key reaction is the hydrolysis of the amide bond. Computational studies on the alkaline hydrolysis of acetanilide (B955) have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.net Quantum mechanical calculations, using methods like DFT and ab initio techniques, can model the geometry and energy of the transition state for the formation of this intermediate. researchgate.netnih.gov

These calculations reveal that the energy barrier for the reaction is influenced by the surrounding solvent molecules. nih.gov By determining the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted. This information is vital for understanding the stability of the amide bond in N-phenylheptanamide under different conditions.

| Computational Method | Application to N-phenylheptanamide Systems | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, conformational analysis, calculation of rotational barriers. | Determines the most stable conformers (e.g., trans vs. cis), and quantifies the electronic effects on the amide bond. |

| Ab Initio Methods | High-accuracy electronic structure determination, benchmarking. | Provides precise electronic properties and validates results from other methods. |

| Molecular Dynamics (MD) | Exploration of conformational space, simulation of behavior in different environments. | Reveals the flexibility of the alkyl chain and predicts intermolecular interactions. |

Electronic Properties and Molecular Orbital Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. The analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's reactivity and spectral properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For N-phenylheptanamide, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely the phenyl ring and the nitrogen atom of the amide group. The LUMO is typically associated with the carbonyl group (C=O), which is the most electrophilic site.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. Computational methods like DFT can accurately predict the energies of these orbitals and the magnitude of the gap. researchgate.netresearchgate.netthaiscience.info

The electronic properties, including the HOMO-LUMO gap, can be tuned by introducing different substituent groups on the phenyl ring. Electron-donating groups would raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, both leading to a smaller HOMO-LUMO gap and increased reactivity. researchgate.net

| Orbital | Description | Significance for N-phenylheptanamide |

| HOMO | Highest energy orbital containing electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity); likely localized on the phenyl ring and amide nitrogen. |

| LUMO | Lowest energy orbital without electrons. | Indicates the molecule's ability to accept electrons (electrophilicity); likely localized on the carbonyl carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability; a smaller gap implies higher reactivity. |

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Charge distribution analysis is fundamental to understanding the polarity of bonds and the electrostatic potential of a molecule. It provides an estimation of the partial atomic charges on each atom within the molecule.

Mulliken Population Analysis is one of the earliest and most straightforward methods for calculating atomic charges. It partitions the total electron population among the atoms in a molecule based on the coefficients of the basis functions used in the molecular orbital calculations. While computationally inexpensive, Mulliken charges are known to be highly dependent on the choice of the basis set, which can sometimes lead to unphysical results.

Natural Population Analysis (NPA) is a more robust method that calculates atomic charges based on the occupancies of the natural atomic orbitals. NPA is part of the broader Natural Bond Orbital (NBO) analysis framework. A key advantage of NPA is its reduced sensitivity to the basis set compared to Mulliken analysis, providing a more stable and chemically intuitive description of the electron distribution. For N-phenylheptanamide, an NPA would likely reveal a negative charge on the oxygen and nitrogen atoms due to their high electronegativity, and positive charges on the carbonyl carbon and the amide proton.

A hypothetical data table for the charge distribution in N-phenylheptanamide, as would be generated from a computational study, is presented below. The values are illustrative and would need to be confirmed by actual quantum chemical calculations.

| Atom | Mulliken Charge (e) | Natural Population (e) |

|---|---|---|

| O(carbonyl) | -0.550 | -0.650 |

| N(amide) | -0.780 | -0.850 |

| C(carbonyl) | +0.650 | +0.750 |

| H(amide) | +0.350 | +0.450 |

| C(phenyl, attached to N) | -0.120 | -0.100 |

Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for quantifying delocalization effects, such as hyperconjugation and resonance, through a second-order perturbation theory analysis of the Fock matrix.

For N-phenylheptanamide, NBO analysis would elucidate several key interactions:

Lewis Structure: It would confirm the primary Lewis structure with a double bond between the carbonyl carbon and oxygen, single bonds for the rest of the amide and alkyl chain, and the aromatic system of the phenyl ring.

Hybridization: The analysis would detail the hybridization of each atom, for instance, the sp² hybridization of the carbonyl carbon and the nitrogen atom.

Donor-Acceptor Interactions: A crucial aspect of NBO analysis is the examination of donor-acceptor (or bond-antibond) interactions. In N-phenylheptanamide, a significant interaction would be expected between the lone pair of the nitrogen atom (a donor orbital) and the antibonding π* orbital of the carbonyl group (an acceptor orbital). This n → π* interaction is characteristic of amides and is responsible for the resonance stabilization and the planar geometry of the amide bond. Another important interaction would involve the delocalization of the nitrogen lone pair into the antibonding orbitals of the phenyl ring.

The stabilization energy (E(2)) associated with these interactions quantifies their strength. A higher E(2) value indicates a more significant delocalization and a stronger interaction.

An illustrative table of the most significant NBO donor-acceptor interactions for N-phenylheptanamide is provided below. The specific energy values would be determined from a detailed computational study.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C=O) | 50.25 |

| LP(1) N | π(Caromatic-Caromatic) | 5.10 |

| π(Caromatic-Caromatic) | π(C=O) | 2.50 |

| σ(C-H) | σ(C-N) | 1.80 |

Research Applications of N Phenylheptanamide and Analogs

Role as a Chemical Building Block in Advanced Organic Synthesis

The N-phenyl amide framework is a valuable synthon in organic chemistry, providing a stable yet reactive starting point for the construction of more elaborate molecular architectures. Its utility is particularly notable in the synthesis of complex heterocyclic systems and in the development of novel functional materials.

Analogs of N-phenylheptanamide are key precursors in the synthesis of complex nitrogen-containing heterocycles, most notably quinazolinones. Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.

In a common synthetic strategy, an N-acyl anthranilic acid—an analog of N-phenylheptanamide where the phenyl ring is substituted with a carboxylic acid group—is used as the primary building block. This precursor undergoes a cyclization reaction, often facilitated by reagents like acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an amine to yield the final tricyclic 4(3H)-quinazolinone derivative. nih.gov This method highlights the role of the N-phenyl amide structure in directing the formation of complex, multi-ring systems. nih.govrsc.org The specific nature of the acyl chain and the substitutions on the phenyl ring can be varied to produce a diverse library of quinazolinone derivatives. wikipedia.orgtandfonline.com

| N-Acyl Anthranilic Acid Precursor | Reactant | Resulting Complex Molecule | Reference |

|---|---|---|---|

| 5-Bromo-2-(4-chlorobutanamido)benzoic acid | Amine | Tricyclic 4(3H)-quinazolinone | nih.gov |

| 5-Nitro-2-(4-chlorobutanamido)benzoic acid | Amine | Tricyclic 4(3H)-quinazolinone | nih.gov |

| N-Acyl-5-nitroanthranilic acids | Primary Amines | 2-methyl-3-alkyl-6-nitro-4-(3H) quinazolinones | rsc.org |

The molecular structure of N-phenylheptanamide, featuring a rigid aromatic group (phenyl) connected to a flexible aliphatic chain (heptanoyl) via a hydrogen-bonding capable amide group, is characteristic of molecules used in the design of functional materials like liquid crystals and polymers. wikipedia.orgresearchgate.net

In materials science, the amide group is a relatively uncommon but valuable linking unit in the mesogenic (liquid crystal-forming) core of molecules. wikipedia.org The N-H bond in secondary amides like N-phenylheptanamide can form intermolecular hydrogen bonds, which can promote the formation of ordered, layered phases (smectic phases) characteristic of some liquid crystals. researchgate.net However, research has also shown that the methylation of the amide nitrogen to form tertiary amides, which eliminates this hydrogen bonding capability, leads to a dramatic loss of liquid crystalline behavior, underscoring the importance of this interaction. wikipedia.org

Furthermore, polyamide materials are a major class of industrial polymers. Novel polyamides and polyester-amides incorporating N-phenyl groups and aliphatic chains have been synthesized to create materials with specific properties. researchgate.netlew.ro These polymers can exhibit good solubility in aprotic polar solvents and may possess thermotropic liquid crystalline properties, transitioning from a crystalline solid to a liquid crystal phase upon heating. researchgate.netacs.org While N-phenylheptanamide itself is not a polymer, its structure represents a monomeric unit that, through appropriate functionalization, could be incorporated into such advanced polymeric or liquid-crystalline materials.

Investigations in Enzyme Inhibition and Modulation

The N-phenyl amide scaffold is a common feature in the design of molecules that can interact with and inhibit the activity of various enzymes. Research has explored analogs of N-phenylheptanamide as potential inhibitors for several classes of enzymes implicated in human disease.

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them a key target in cancer therapy. nih.gov A typical HDAC inhibitor (HDACi) consists of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker" region that passes through the enzyme's catalytic tunnel, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site.

N-phenylheptanamide fits this general pharmacophore model, with the phenyl group acting as the cap, the heptanoyl chain as the linker, and the amide carbonyl potentially interacting with the active site. However, extensive structure-activity relationship (SAR) studies have shown that the nature of the linker is critical for potent HDAC inhibition. Research on novel HDAC inhibitors with different linker regions revealed that compounds with aromatic linkers exhibited significantly better enzyme inhibitory activity compared to molecules with fatty (aliphatic) linkers. mdpi.com The flexibility and nature of the long heptanoyl chain in N-phenylheptanamide are generally less favorable for strong binding and potent inhibition compared to more rigid or functionalized linkers found in clinically approved HDACis like SAHA (Suberoylanilide hydroxamic acid). researchgate.netresearchgate.netmdpi.com

| Inhibitor Class | Linker Type | Relative HDAC Inhibitory Activity | Reference |

|---|---|---|---|

| Phenanthridine-based hydroxamic acids | Aromatic Linker | More Active | mdpi.com |

| Phenanthridine-based hydroxamic acids | Fatty Linker | Less Active | mdpi.com |

| Phenylalanine-containing amides | Amino Acid Linker | Potent (submicromolar) | researchgate.net |

| 2-Substituted benzamides | Benzamide Linker | Potent and Selective (HDAC3) | researchgate.net |

N-Acylethanolamine Acid Amidase (NAAA) is a cysteine amidase that terminates the anti-inflammatory and analgesic signaling of lipid mediators, most notably palmitoylethanolamide (B50096) (PEA). lew.ro Inhibition of NAAA is therefore a promising therapeutic strategy for treating pain and inflammation.

The search for NAAA inhibitors has focused on modifying the structure of its natural substrates. This has led to the discovery of potent inhibitors that are structurally analogous to N-phenylheptanamide. Specifically, retro-amides of long-chain fatty acids, such as N-pentadecylbenzamide, have been identified as potent and selective inhibitors of NAAA activity. lew.ro These compounds feature a long aliphatic chain (e.g., pentadecanoyl) attached to a cyclic group (e.g., phenyl) via an amide bond, closely mirroring the structure of N-phenylheptanamide. These analogs have been shown to effectively inhibit the enzyme at low micromolar concentrations without significantly affecting the related enzyme, fatty acid amide hydrolase (FAAH). lew.ro

| Compound (Analog of N-phenylheptanamide) | Target Enzyme | IC₅₀ (µM) | Inhibition of FAAH | Reference |

|---|---|---|---|---|

| N-pentadecylbenzamide | Rat NAAA | 8.3 | No inhibition up to 100 µM | lew.ro |

| N-pentadecylcyclohexancarboxamide | Rat NAAA | 4.5 | No inhibition up to 100 µM | lew.ro |

Kinetic analyses revealed that these compounds act as reversible and non-competitive inhibitors of NAAA. lew.ro This research demonstrates that the N-aryl/N-cycloalkyl long-chain amide scaffold is a viable template for the design of effective NAAA inhibitors.

Autotaxin (ATX) is a secreted enzyme primarily responsible for producing the signaling lipid lysophosphatidic acid (LPA), which is involved in numerous pathological processes, including cancer and fibrosis. Consequently, ATX is a significant target for drug development.

The development of ATX inhibitors has led to the identification of several distinct structural classes of molecules. Most potent small-molecule inhibitors share a common tripartite structure: (1) an acidic or polar group that binds to the zinc ions and other residues in the enzyme's catalytic site, (2) a hydrophobic tail that occupies a lipophilic pocket, and (3) a core spacer that orients the molecule correctly.

Based on extensive reviews of known ATX inhibitors, the N-phenylheptanamide structure does not fit the established pharmacophore for this enzyme class. Potent inhibitors like PF-8380 and GLPG1690 incorporate specific zinc-binding groups (e.g., phosphoric acids, boronic acids, or functionalized heterocycles) and linker moieties that are structurally distinct from the simple N-phenyl amide framework. Therefore, research into ATX inhibition has not focused on N-phenylheptanamide or its direct analogs, as they lack the key structural features currently understood to be necessary for potent and selective binding to the autotaxin active site.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors Research

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the neurotransmitter anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This makes FAAH a compelling therapeutic target for various conditions, including pain and anxiety disorders.

While direct research on N-phenylheptanamide as a FAAH inhibitor is not extensively documented, the broader class of N-aryl carboxamides and related structures has been investigated. These studies indicate that the N-phenylacetamide scaffold is a viable starting point for developing FAAH inhibitors. The heptanamide (B1606996) chain, a seven-carbon acyl group, contributes to the lipophilicity of the molecule, which can be a crucial factor for its interaction with the hydrophobic regions of the FAAH active site.

Research on analogous N-aryl 2-aryloxyacetamides has demonstrated that this class of compounds can effectively inhibit FAAH. nih.gov For instance, certain derivatives have shown significant inhibitory activity, highlighting the importance of the amide linkage and the aromatic moieties for binding to the enzyme. nih.gov The general structure of an N-phenylalkanamide, such as N-phenylheptanamide, possesses the core features—an amide bond, a phenyl ring, and an alkyl chain—that are common among many FAAH inhibitors. The exploration of N-phenylheptanamide and its derivatives could therefore be a promising avenue for the discovery of novel FAAH inhibitors.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For N-phenylheptanamide, while specific SAR studies are not available, the principles can be applied to hypothesize how modifications to its structure could impact its potential as a FAAH inhibitor.

The core N-phenylheptanamide scaffold presents several points for chemical modification:

The Phenyl Ring: Substituents on the phenyl ring can significantly alter electronic and steric properties. Electron-withdrawing or electron-donating groups could modulate the reactivity of the amide bond and influence interactions with the enzyme's active site. For example, studies on other N-aryl inhibitors have shown that substitutions at the para position of the phenyl ring can enhance inhibitory activity. nih.gov

The Heptanoyl Chain: The length and branching of the alkyl chain are critical for fitting into the hydrophobic acyl chain-binding channel of FAAH. Varying the length of the acyl chain from the seven carbons of heptanoyl could optimize this interaction. Introducing unsaturation or branching could also impact potency and selectivity.

The Amide Linkage: Modification of the amide bond itself, for instance, by N-alkylation or replacement with bioisosteres, could affect the compound's stability and binding mode.

SAR studies on related N-aryl 2-aryloxyacetamides have revealed that the nature of the substituents on both the N-aryl ring and the aryloxy moiety plays a crucial role in determining the inhibitory potency against FAAH. nih.gov These findings underscore the potential of applying similar systematic modifications to the N-phenylheptanamide scaffold to develop potent and selective FAAH inhibitors.

Structure-Stability Relationship (SSR) Studies

The stability of a potential drug candidate is a critical factor in its development. Structure-Stability Relationship (SSR) studies investigate how a molecule's chemical structure affects its metabolic stability and shelf-life. For N-phenylheptanamide, the primary site of metabolic vulnerability is likely the amide bond, which can be hydrolyzed by amidases in the body.

SSR studies would involve synthesizing analogs of N-phenylheptanamide with modifications designed to protect the amide bond from hydrolysis. This could include:

Steric Hindrance: Introducing bulky groups near the amide linkage can sterically shield it from enzymatic attack.

Electronic Effects: Modifying the electronic properties of the phenyl ring or the acyl chain can influence the susceptibility of the amide bond to cleavage.

Bioisosteric Replacement: Replacing the amide bond with a more stable functional group that retains the desired biological activity is another common strategy.

While no specific SSR studies on N-phenylheptanamide are published, research on other amide-containing compounds provides a roadmap for such investigations. The goal would be to identify structural modifications that enhance stability without compromising FAAH inhibitory activity.

Design of Prodrugs and Bioactive Scaffolds

The N-phenylheptanamide structure can serve as a valuable scaffold for the design of prodrugs and other bioactive molecules. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach is often used to improve properties such as solubility, permeability, and targeted delivery.

The amide functionality of N-phenylheptanamide offers a handle for creating prodrugs. For example, the nitrogen of the amide could be functionalized with a promoiety that is cleaved by specific enzymes at the target site to release the active N-phenylheptanamide.

Furthermore, the N-phenylheptanamide scaffold itself can be considered a "bioactive scaffold." This means that its core structure can be used as a starting point for the development of new compounds with a range of biological activities. By systematically modifying the phenyl ring and the heptanoyl chain, libraries of new compounds can be synthesized and screened for various therapeutic targets beyond FAAH. The versatility of the N-phenylamide core makes it an attractive template for combinatorial chemistry and drug discovery programs.

Future Research Directions

Innovations in Spectroscopic and Computational Characterization

The unambiguous structural elucidation of N-phenylheptanamide and its derivatives is fundamental to all aspects of its research and development. While standard spectroscopic methods provide a solid foundation for characterization, future innovations will focus on integrating more advanced analytical techniques with powerful computational tools to achieve an unparalleled level of detail and confidence in structural assignments.

Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural analysis. Beyond standard one-dimensional ¹H and ¹³C NMR, the application of two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial. These methods allow for the definitive assignment of proton and carbon signals by revealing through-bond scalar couplings, which is especially valuable for complex analogues or when signals overlap in 1D spectra. In mass spectrometry (MS), innovations lie in detailed fragmentation studies using tandem MS (MS/MS). By analyzing the daughter ions produced from the parent molecular ion of N-phenylheptanamide, specific fragmentation pathways, such as cleavage of the amide bond and along the heptyl chain, can be mapped to provide definitive structural confirmation.

Integration with Computational Chemistry: The synergy between experimental spectroscopy and computational chemistry is a rapidly advancing frontier. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict spectroscopic parameters with increasing accuracy. For N-phenylheptanamide, this includes:

NMR Spectroscopy: Calculating ¹H and ¹³C chemical shifts and coupling constants. Comparing the computationally predicted spectrum with the experimental one serves as a powerful tool for validating structural assignments.

Vibrational Spectroscopy: Predicting the infrared (IR) spectrum and assigning specific vibrational modes to observed absorption bands, such as the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands.

More recently, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools. Deep neural networks, trained on vast libraries of experimental spectra, can now predict ¹H NMR chemical shifts with accuracy rivaling or exceeding traditional DFT methods, but at a fraction of the computational cost. This allows for the rapid, high-throughput computational screening and preliminary characterization of virtual libraries of N-phenylheptanamide derivatives, accelerating the discovery process. This integrated experimental and computational approach provides a robust and multifaceted strategy for characterization, ensuring the accuracy required for advanced chemical and biological research.

The table below outlines the expected key spectroscopic data for the characterization of N-phenylheptanamide.

| Technique | Region / Type | Expected Key Signals / Observations |

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.0 ppm (multiplets, 5H, Ar-H); ~7.5 ppm (broad singlet, 1H, N-H); ~2.3 ppm (triplet, 2H, -CO-CH₂-); ~1.6 ppm (multiplet, 2H, -CO-CH₂-CH₂-); ~1.3 ppm (multiplets, 6H, -(CH₂)₃-); ~0.9 ppm (triplet, 3H, -CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~172 ppm (C=O); ~138 ppm (Ar C-N); ~129 ppm (Ar C-H); ~124 ppm (Ar C-H); ~120 ppm (Ar C-H); ~38 ppm (-CO-CH₂-); ~32-22 ppm (Alkyl CH₂); ~14 ppm (-CH₃) |

| FT-IR | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch); ~3050 cm⁻¹ (Ar C-H stretch); ~2950-2850 cm⁻¹ (Alkyl C-H stretch); ~1660 cm⁻¹ (Amide I, C=O stretch); ~1540 cm⁻¹ (Amide II, N-H bend / C-N stretch) |

| Mass Spec. | Fragmentation | Molecular Ion (M⁺); Fragments corresponding to cleavage of the amide bond (e.g., C₆H₅NH₂⁺, C₇H₁₃O⁺); Fragments from loss of alkyl groups from the heptyl chain. |

Q & A

Basic Research Questions

Recommended Synthesis Methods Q: What are the established laboratory methods for synthesizing N-phenyl heptanamide, and how do reaction parameters influence yield? A: Synthesis of N-phenyl amides typically involves condensation reactions between acyl chlorides and aniline derivatives. For analogous compounds like N-phenyl maleimide (yields: 82–92% under optimized conditions), acid catalysts (e.g., H₂SO₄) and controlled temperature (80–120°C) are critical. Solvent selection (e.g., toluene, DMF) and stoichiometric ratios (1:1.2 acyl chloride:aniline) also impact purity. Post-reaction purification via recrystallization or column chromatography is recommended .

Table 1: Synthesis Parameters for Analogous N-Phenyl Amides

| Compound | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenyl maleimide | H₂SO₄ | 100–120 | 82–92 | |

| N-phenyl benzamide | None | 80 | 75–85 |

Structural Characterization Techniques Q: Which spectroscopic and analytical methods are most reliable for characterizing N-phenyl heptanamide? A: Key techniques include:

- NMR spectroscopy (¹H/¹³C) for backbone structure and substituent analysis.

- Mass spectrometry (MS) for molecular weight confirmation.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions, as demonstrated in N-phenyl maleimide studies .

- IR spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) .

Data Retrieval and Validation Q: How can researchers access authoritative thermodynamic or spectral data for N-phenyl heptanamide? A: Use databases like:

- NIST Chemistry WebBook for validated thermochemical data (e.g., enthalpy, Gibbs free energy) .

- ChemIDplus or PubChem for structural identifiers (InChIKey, CAS) and safety profiles .

- NFDI4Chem repositories (e.g., Chemotion) for FAIR-compliant datasets .

Advanced Research Questions

Resolving Data Contradictions Q: How should researchers address discrepancies in reported properties (e.g., solubility, reactivity) of N-phenyl heptanamide? A:

- Cross-validate data across multiple databases (NIST, EPA, DTP/NCI) .

- Replicate experiments under controlled conditions, adhering to NIH preclinical guidelines (e.g., detailed reagent purity, instrument calibration) .

- Perform statistical error analysis (e.g., confidence intervals, ANOVA) to identify systemic biases .

Computational Modeling Applications Q: What computational strategies predict N-phenyl heptanamide’s reactivity in novel reactions? A:

- Density Functional Theory (DFT) to calculate reaction pathways and transition states.

- Molecular docking studies (e.g., with EGFR receptors) to assess bioactivity, as applied to N-phenyl pyrazolines .

- ADME prediction tools (e.g., SwissADME) for pharmacokinetic profiling .

Thermal Degradation Analysis Q: How can researchers design experiments to evaluate the thermal degradation mechanisms of N-phenyl heptanamide? A:

- Use TGA-DSC coupled systems to monitor mass loss and exothermic/endothermic events (e.g., N-phenyl maleimide shows dual curing peaks at 150°C and 250°C) .

- Analyze degradation products via GC-MS or HPLC to identify decomposition pathways.

- Compare results with analogous amides to isolate structure-property relationships .

Data Management and Reproducibility Q: What are best practices for managing and sharing experimental data on N-phenyl heptanamide? A:

- Adopt FAIR principles : Store raw data in repositories like RADAR4Chem or nmrXiv with metadata tags (e.g., solvent, temperature) .

- Document protocols using electronic lab notebooks (ELNs) like Chemotion to ensure reproducibility .

- Publish full datasets in supplementary materials, avoiding "over-filtered" results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.